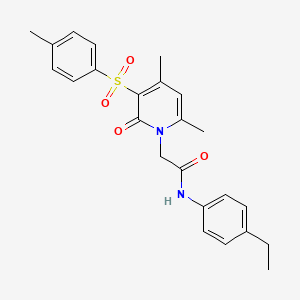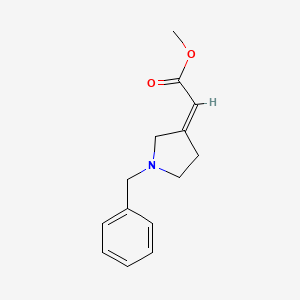
3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, commonly known as MTMTI, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MTMTI is a heterocyclic compound that belongs to the class of indole derivatives and has a unique chemical structure that makes it an attractive candidate for various research purposes.
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
The thiazole and triazole moieties present in the compound are known to exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which can lead to cell damage and various diseases. The compound’s potential as an antioxidant can be explored in the development of new therapeutic agents aimed at treating conditions caused by oxidative stress, such as neurodegenerative diseases and cancer .
Antimicrobial and Antifungal Applications
Compounds with thiazole and triazole structures have been reported to possess antimicrobial and antifungal activities. This compound could be studied for its efficacy against a range of pathogenic microorganisms. Its application could extend to the development of new antibiotics or antifungal agents, particularly in an era where resistance to existing drugs is a growing concern .
Anti-inflammatory Applications
The anti-inflammatory activity of thiazole derivatives has been observed to be highly active, especially in unsubstituted phenyl derivatives. Research into the anti-inflammatory properties of this compound could lead to the development of new anti-inflammatory drugs with potentially fewer side effects compared to current medications .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown antitumor and cytotoxic activity. Investigating this compound’s potential in this field could contribute to the discovery of novel anticancer drugs. Its unique structure might interact with specific biological targets, leading to the development of targeted therapies .
Neuroprotective Applications
Given the role of thiazole in the synthesis of neurotransmitters, there’s a possibility that this compound could exhibit neuroprotective properties. It could be valuable in the research of treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s disease, by protecting neurons from damage .
Antiviral Applications
Thiazole and triazole compounds have been associated with anti-HIV activity. This suggests that the compound could be researched for its potential antiviral applications, possibly leading to new treatments for HIV or other viral infections .
Each of these applications offers a promising avenue for scientific research, and the compound’s multifaceted potential makes it a valuable candidate for further study in medicinal chemistry. The compound’s ability to hybridize with various functional groups could also lead to the synthesis of a wide range of derivatives, each with its own unique set of biological activities .
Eigenschaften
IUPAC Name |
3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13-6-5-7-14(10-13)12-24-19-22-21-18(23(19)2)16-11-20-17-9-4-3-8-15(16)17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZXCZMFJWISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

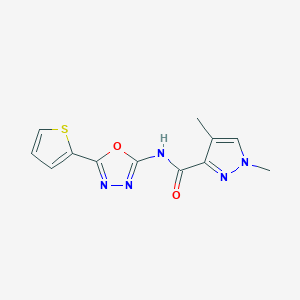
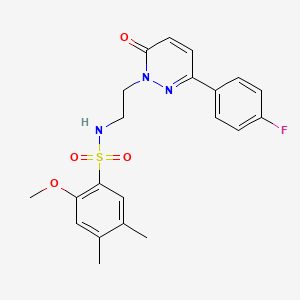

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)

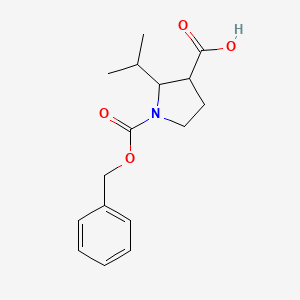
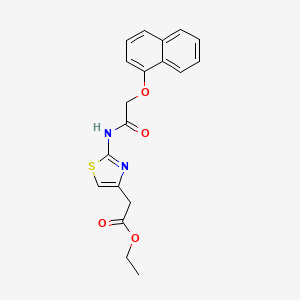
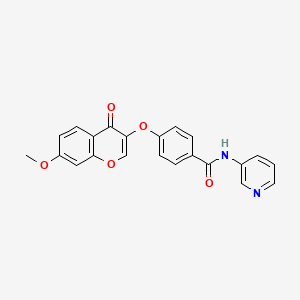

![4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2955439.png)
